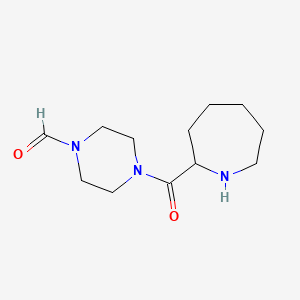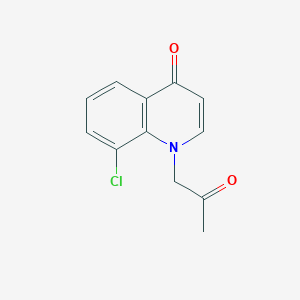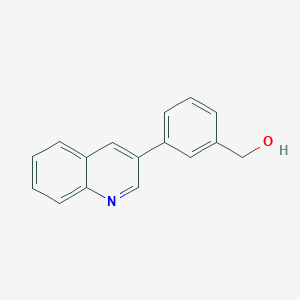
4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C12H21N3O2 and a molecular weight of 239.31 g/mol . It is an amide derivative that features both azepane and piperazine rings, making it a versatile compound in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde typically involves the reaction of azepane derivatives with piperazine-1-carbaldehyde under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Piperazine-1-carbaldehyde: Shares the piperazine ring but lacks the azepane moiety.
Azepane-2-carboxylic acid: Contains the azepane ring but differs in functional groups.
Uniqueness: 4-(Azepane-2-carbonyl)piperazine-1-carbaldehyde is unique due to its combination of azepane and piperazine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H21N3O2 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
4-(azepane-2-carbonyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H21N3O2/c16-10-14-6-8-15(9-7-14)12(17)11-4-2-1-3-5-13-11/h10-11,13H,1-9H2 |
Clave InChI |
HKUKTRQMVSQBDK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)C(=O)N2CCN(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Cyclopentyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11873626.png)
![6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11873634.png)






